1-(piperidin-4-yl)ethane-1,2-diol hydrochloride
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Overview
Description
1-(Piperidin-4-yl)ethane-1,2-diol hydrochloride is a chemical compound with the molecular formula C7H15NO2·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .
Mechanism of Action
Target of Action
Piperidine derivatives, such as 1-(piperidin-4-yl)ethane-1,2-diol hydrochloride, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives have been found to exhibit various pharmacological activities . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
Biochemical Pathways
Piperidine derivatives have been associated with various biochemical and pharmacological properties .
Result of Action
Piperidine derivatives have been associated with various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(piperidin-4-yl)ethane-1,2-diol hydrochloride typically involves the reaction of piperidine with ethylene oxide, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature
Solvent: Aqueous or organic solvents
Catalysts: Acidic catalysts like hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes:
Reactant Purity: High-purity piperidine and ethylene oxide
Reaction Control: Monitoring temperature, pressure, and pH
Purification: Crystallization or recrystallization to obtain the hydrochloride salt in pure form.
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-4-yl)ethane-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
1-(Piperidin-4-yl)ethane-1,2-diol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-4-yl)ethanol: Similar structure but lacks the diol functionality.
4-Piperidinol: Contains a hydroxyl group on the piperidine ring.
Piperidine: The parent compound without additional functional groups.
Uniqueness
1-(Piperidin-4-yl)ethane-1,2-diol hydrochloride is unique due to its diol functionality, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1619-36-9 |
---|---|
Molecular Formula |
C7H16ClNO2 |
Molecular Weight |
181.7 |
Purity |
95 |
Origin of Product |
United States |
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